Cas no 27413-64-5 (1-Propanone,1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-)

1-Propanone,1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- structure
27413-64-5 structure
Product Name:1-Propanone,1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
CAS No:27413-64-5
MF:C19H28O
MW:272.425025939941
CID:265835
PubChem ID:226716
Update Time:2025-04-19

1-Propanone,1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
    • 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)propan-1-one
    • 1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one
    • 1,1,4,4-Tetramethyl-6-aethyl-7-propionyl-tetralin
    • AC1L5EYR
    • AC1Q5D14
    • AG-K-05682
    • AR-1B1466
    • CTK4F9632
    • KST-1B3156
    • NSC17429
    • 2'-Propionaphthone,6',7',8'-tetrahydro-5',5',8',8'-tetramethyl-
    • NSC-17429
    • 27413-64-5
    • DTXSID00280562
    • Inchi: 1S/C19H28O/c1-7-13-11-15-16(12-14(13)17(20)8-2)19(5,6)10-9-18(15,3)4/h11-12H,7-10H2,1-6H3
    • InChI Key: RYVBYNUIJIFCJJ-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1C(CC)=CC2=C(C=1)C(C)(C)CCC2(C)C

Computed Properties

  • Exact Mass: 272.21414
  • Monoisotopic Mass: 272.214
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 0.926
  • Boiling Point: 376.8°Cat760mmHg
  • Flash Point: 159.2°C
  • Refractive Index: 1.496
  • PSA: 17.07
  • LogP: 5.19070
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